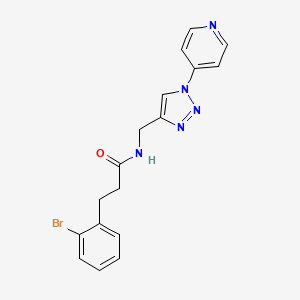
3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" often involves complex organic reactions, including condensation, bromination, and the use of specific reagents to introduce the desired functional groups. Studies have detailed the synthesis processes of structurally related compounds, providing insights into potential methods for synthesizing the compound (Gibson, 1963).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" includes techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the arrangement of atoms within the molecule, the presence of specific functional groups, and the stereochemistry of the compound. Studies have reported the crystal structures and spectroscopic properties of related molecules, which can provide a basis for understanding the structural aspects of the compound (O’Flaherty et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" can be inferred from studies on similar molecules, which undergo various chemical reactions including cyclization, nucleophilic substitution, and addition reactions. These reactions are crucial for modifying the compound and introducing new functional groups that may enhance its properties (Azimi & Majidi, 2014).
Physical Properties Analysis
The physical properties of compounds like "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" are characterized by their melting points, boiling points, solubility in various solvents, and spectroscopic characteristics. These properties are essential for determining the compound's suitability for different applications and for designing the conditions for chemical reactions and processes (Quiroga et al., 2010).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity with various reagents, its stability under different conditions, and its behavior in chemical reactions. Research on related compounds provides valuable information on the chemical behavior and potential reactivity patterns of "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide," which is crucial for its application in synthesis and other chemical processes (Babaev et al., 1999).
Wissenschaftliche Forschungsanwendungen
Applications in Catalysis
The compound 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide and its derivatives have been researched for various applications, primarily in the field of catalysis and organic synthesis. One study focused on the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, showcasing their catalytic activity in the Suzuki-Miyaura reaction. The study highlighted the complexes' synthesis, characterization, and their low-temperature self-assembling, emphasizing their role in facilitating the coupling of aryl bromides with phenylboronic acid (Amadio et al., 2012).
Biological Activity and Antimicrobial Properties
Another area of significant interest is the compound's biological activity, particularly its antimicrobial properties. Research has been conducted on the synthesis of new derivatives, such as 1,2,4-triazoles, their Mannich and Schiff bases, and the evaluation of their antimicrobial activities. These studies have demonstrated the potential of these compounds as potent antimicrobial agents against a range of bacterial and fungal pathogens (Bayrak et al., 2009).
Additionally, the synthesis of some new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones and their biological evaluation as anticancer agents have been explored. The study identified derivatives with significant antitumor potential against certain tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Rostom et al., 2011).
Synthesis and Antimicrobial Activity of Propanamides
Moreover, the synthesis and antimicrobial activity of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides have been investigated. This study emphasized the moderate to good antimicrobial potential of these synthesized triazoles against various bacterial and fungal cultures, contributing to the field of antimicrobial drug development (Kaushik & Luxmi, 2017).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-16-4-2-1-3-13(16)5-6-17(24)20-11-14-12-23(22-21-14)15-7-9-19-10-8-15/h1-4,7-10,12H,5-6,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXSONGSHCTOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
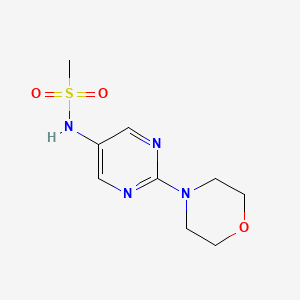
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)
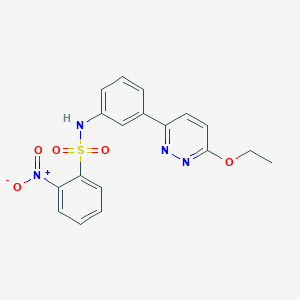
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
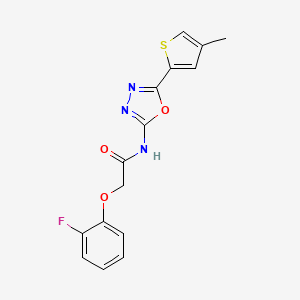
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)
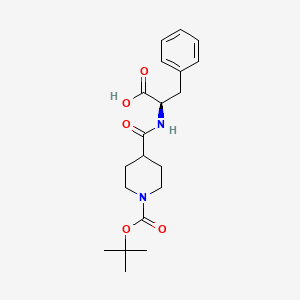
![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)
